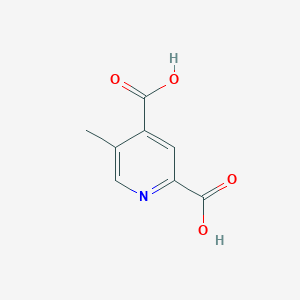
5-Methylpyridine-2,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylpyridine-2,4-dicarboxylic acid: is an organic compound with the molecular formula C8H7NO4 It is a derivative of pyridine, featuring a methyl group at the 5-position and carboxylic acid groups at the 2- and 4-positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyridine-2,4-dicarboxylic acid typically involves the functionalization of pyridine derivatives. One common method is the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester using N-bromosuccinimide (NBS) as the brominating reagent and azobisisobutyronitrile (AIBN) as an initiator . This reaction is a typical free radical bromination, which is exothermic and requires careful control of reaction conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: 5-Methylpyridine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: this compound can be converted to 5-carboxypyridine-2,4-dicarboxylic acid.
Reduction: The reduction of carboxylic acid groups yields 5-methylpyridine-2,4-dimethanol.
Substitution: Various substituted pyridine derivatives can be formed depending on the substituent introduced.
科学的研究の応用
Chemistry: 5-Methylpyridine-2,4-dicarboxylic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities. These derivatives can act as enzyme inhibitors or receptor ligands.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. It may also be used as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-Methylpyridine-2,4-dicarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use. For example, a derivative designed as an enzyme inhibitor would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
類似化合物との比較
- 5-Methylpyridine-2,3-dicarboxylic acid
- 5-Methylpyridine-2,5-dicarboxylic acid
- 5-Methylpyridine-2,6-dicarboxylic acid
Comparison: 5-Methylpyridine-2,4-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups This positioning can influence the compound’s reactivity and the types of derivatives that can be synthesized
特性
分子式 |
C8H7NO4 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
5-methylpyridine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4-3-9-6(8(12)13)2-5(4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13) |
InChIキー |
STCZRDCFKNJEQG-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















